molecular formula C17H24Br3N B12876314 Mono(1-octylquinolin-1-ium) tribromide

Mono(1-octylquinolin-1-ium) tribromide

Cat. No.: B12876314
M. Wt: 482.1 g/mol
InChI Key: XHOPZSQPEIMISX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(1-octylquinolin-1-ium) tribromide is a quaternary ammonium compound that features a quinoline ring substituted with an octyl group and three bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(1-octylquinolin-1-ium) tribromide typically involves the quaternization of 1-octylquinoline with bromine. The reaction is carried out under controlled conditions to ensure the formation of the tribromide salt. The general synthetic route can be summarized as follows:

    Starting Material: 1-octylquinoline.

    Reagent: Bromine (Br₂).

    Solvent: An appropriate solvent such as acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the tribromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include:

    Continuous Addition: Controlled addition of bromine to a solution of 1-octylquinoline.

    Temperature Control: Maintaining an optimal temperature to prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mono(1-octylquinolin-1-ium) tribromide can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can participate in oxidation reactions, making the compound a potential oxidizing agent.

    Reduction: Under specific conditions, the bromine atoms can be reduced, leading to the formation of different products.

    Substitution: The bromine atoms can be substituted by other nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinoline derivatives with higher oxidation states.

    Reduction: Formation of de-brominated quinoline derivatives.

    Substitution: Formation of new quaternary ammonium salts with different substituents.

Scientific Research Applications

Mono(1-octylquinolin-1-ium) tribromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Mono(1-octylquinolin-1-ium) tribromide exerts its effects involves the interaction of the bromine atoms with biological molecules. The bromine atoms can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium tribromide: Similar in structure but contains a pyridine ring instead of a quinoline ring.

    Benzyltrimethylammonium tribromide: Contains a benzyl group and a trimethylammonium moiety.

    Tetramethylammonium tribromide: Contains a tetramethylammonium group.

Uniqueness

Mono(1-octylquinolin-1-ium) tribromide is unique due to the presence of the octyl group and the quinoline ring, which confer specific chemical properties and potential biological activities. The combination of these structural features makes it distinct from other quaternary ammonium tribromides.

Properties

Molecular Formula

C17H24Br3N

Molecular Weight

482.1 g/mol

IUPAC Name

molecular bromine;1-octylquinolin-1-ium;bromide

InChI

InChI=1S/C17H24N.Br2.BrH/c1-2-3-4-5-6-9-14-18-15-10-12-16-11-7-8-13-17(16)18;1-2;/h7-8,10-13,15H,2-6,9,14H2,1H3;;1H/q+1;;/p-1

InChI Key

XHOPZSQPEIMISX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-].BrBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.